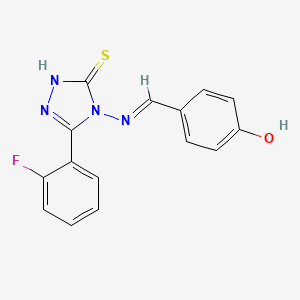![molecular formula C17H16Br2N2O3 B12003324 N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:
Preparation of 2-P-TOLYLOXY-ACETIC ACID: This can be achieved through the reaction of p-tolyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 3,5-DIBROMO-4-METHOXY-BENZALDEHYDE: This intermediate can be prepared by bromination of 4-methoxybenzaldehyde using bromine in an appropriate solvent.
Formation of the Hydrazone: The final step involves the condensation of 2-P-TOLYLOXY-ACETIC ACID with 3,5-DIBROMO-4-METHOXY-BENZALDEHYDE in the presence of hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrazine derivatives.
Substitution Products: Functionalized derivatives with various substituents replacing the bromine atoms.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic systems for organic transformations.
Material Science: Potential use in the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of bromine atoms.
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Agricultural Chemistry: Potential use as a pesticide or herbicide.
Polymer Chemistry: Incorporation into polymeric materials to enhance their properties.
作用机制
The mechanism of action of 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE would depend on its specific application. For instance, as an antimicrobial agent, it may disrupt microbial cell membranes or inhibit essential enzymes. In catalytic applications, it may facilitate the formation of reactive intermediates that drive the desired chemical transformation.
相似化合物的比较
Similar Compounds
- 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZALDEHYDE)
- 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZINE
Uniqueness
The presence of both bromine atoms and a methoxy group in 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE distinguishes it from other similar compounds
属性
分子式 |
C17H16Br2N2O3 |
|---|---|
分子量 |
456.1 g/mol |
IUPAC 名称 |
N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H16Br2N2O3/c1-11-3-5-13(6-4-11)24-10-16(22)21-20-9-12-7-14(18)17(23-2)15(19)8-12/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI 键 |
HCXHJNNIEHEPAI-AWQFTUOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC)Br |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


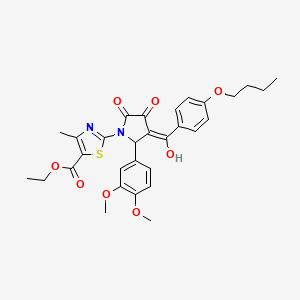
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)



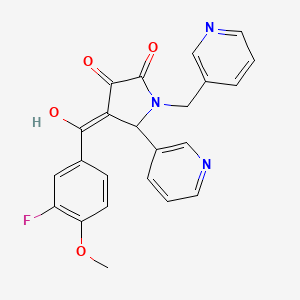
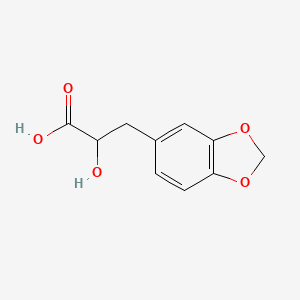

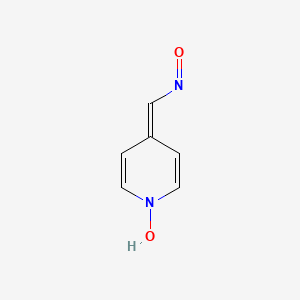
![3-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12003300.png)

![6,12-Diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B12003327.png)
![Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B12003332.png)
